2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide
Description
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound that features a naphthalene ring, a trichloroethyl group, and a thiourea moiety
Properties
Molecular Formula |
C22H20Cl3N3OS |
|---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C22H20Cl3N3OS/c1-14-9-11-17(12-10-14)26-21(30)28-20(22(23,24)25)27-19(29)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-12,20H,13H2,1H3,(H,27,29)(H2,26,28,30) |
InChI Key |
FCGKYYPMEJTENP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Trichloroethyl Group: This can be achieved through halogenation reactions, where trichloroacetyl chloride might be used.
Formation of the Thiourea Moiety: This step involves the reaction of an amine with isothiocyanate to form the thiourea group.
Final Coupling: The final step would involve coupling the naphthalene derivative with the trichloroethyl-thiourea intermediate under suitable conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the thiourea moiety.
Reduction: Reduction reactions could target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce less chlorinated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be explored as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Biochemical Research: Used as a probe to study specific biochemical pathways or molecular interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: As a monomer or additive in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The trichloroethyl group could be involved in covalent binding to target proteins, while the thiourea moiety might interact with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthylamine or 2-naphthol.
Thiourea Derivatives: Compounds like phenylthiourea or ethylthiourea.
Trichloroethyl Compounds: Compounds like trichloroacetic acid or trichloroethanol.
Uniqueness
The uniqueness of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its combination of functional groups, which can impart unique chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
